

# Discovery of ML67-33: A High-Throughput Yeast-Based Approach

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**ML67-33** was identified through a high-throughput functional screen designed to discover modulators of the K2P channel K2P2.1 (also known as TREK-1).[1][2] This screen utilized a yeast-based assay, a powerful tool for studying ion channel function, which circumvents the challenges associated with electrophysiology-based high-throughput screening of "leak" potassium channels.[2]

The screening process involved a library of 106,281 small molecules and identified several novel inhibitors and activators of K2P2.1.[2] **ML67-33** emerged from a chemical optimization program starting from a carbazole-based scaffold found in an initial hit compound, ML67.[1] The development of **ML67-33**, a dihydroacridine analogue, represented a significant advancement, yielding a potent and selective activator of a subset of K2P channels.[1][2]

### **Experimental Workflow for Discovery**

The discovery of **ML67-33** followed a multi-step process, beginning with a primary screen and progressing through to detailed electrophysiological characterization.





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Figure 1: Experimental workflow for the discovery of ML67-33.

# Synthesis of ML67-33

**ML67-33** is a dihydroacridine derivative with the chemical name 2,7-Dichloro-9,10-dihydro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine. The synthesis is detailed in the supporting information of the primary publication by Bagriantsev et al. (2013). While the full, step-by-step protocol from the supporting information is not publicly available in the immediate search results, the synthesis of related acridine and tetrazole compounds suggests a multi-step process. The general approach likely involves the formation of the dihydroacridine core followed by alkylation to introduce the tetrazolylethyl side chain.

**Key Chemical Properties of ML67-33** 

Property	Value	
Molecular Weight	374.27 g/mol	
Molecular Formula	C18H17Cl2N5	
CAS Number	1443290-89-8	
Purity	≥98%	
Solubility	Soluble to 100 mM in DMSO	
Storage	Store at -20°C	

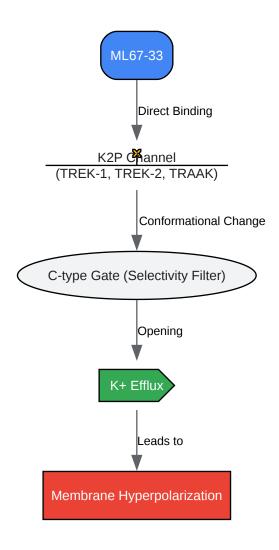


## **Mechanism of Action and Signaling Pathway**

ML67-33 is a selective activator of the temperature- and mechano-sensitive K2P channels.[1] Specifically, it potentiates the activity of K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][2] Biophysical studies have shown that ML67-33 acts directly on the channel.[1] It increases channel currents by activating the extracellular selectivity filter-based C-type gate, which is a core gating apparatus for these channels.[1] This direct action on the channel's gate distinguishes its mechanism from other modulators that may act through intracellular signaling pathways or by altering the lipid bilayer.

### **Direct Gating Mechanism of ML67-33**

The signaling pathway for **ML67-33**'s action is a direct interaction with the K2P channel, rather than a complex intracellular cascade.



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Figure 2: Direct activation of K2P channels by ML67-33.

# **Quantitative Data**

The potency of **ML67-33** has been quantified across different K2P channel subtypes using electrophysiological methods.

Table 1: EC<sub>50</sub> Values of ML67-33 for K2P Channels

Channel Subtype	Expression System	EC50 (µM)	Reference
K2P2.1 (TREK-1)	Xenopus oocytes	21.8 - 29.4	[2]
K2P10.1 (TREK-2)	Xenopus oocytes	30.2	[2]
K2P4.1 (TRAAK)	Xenopus oocytes	27.3	[2]
K2P2.1 (TREK-1)	HEK293T cells	9.7 ± 1.2	

**ML67-33** shows no significant activity on more distantly related K2P channels such as K2P3.1 (TASK-1), K2P9.1 (TASK-3), K2P5.1 (TASK-2), and K2P18.1 (TRESK).[1]

# **Detailed Experimental Protocols**

The discovery and characterization of ML67-33 relied on several key experimental techniques.

### **Yeast-Based High-Throughput Screening**

This assay is based on the ability of a functional K+ channel to rescue the growth of a yeast strain deficient in endogenous K+ uptake transporters when grown on a medium with low potassium concentration.

- Yeast Strain:Saccharomyces cerevisiae strain SGY1528, which lacks the endogenous K+ transporters TRK1 and TRK2.
- Expression Plasmid: K2P2.1 (TREK-1) is cloned into a yeast expression vector, such as pYES2-MET25.
- Screening Procedure:
  - Transform the SGY1528 yeast strain with the K2P2.1 expression plasmid.



- Plate the transformed yeast in 384-well plates containing low-potassium medium.
- Add small molecules from the chemical library to each well.
- Incubate the plates and monitor yeast growth. Compounds that inhibit yeast growth are considered potential modulators of K2P2.1.
- A secondary screen using a viability dye (e.g., AlamarBlue) can be used to quantify the effect of the compounds on yeast growth.

# Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

TEVC is used to measure the macroscopic currents flowing through ion channels expressed in the large membrane of Xenopus oocytes.

- Oocyte Preparation:
  - o Harvest oocytes from a female Xenopus laevis.
  - Inject cRNA encoding the desired K2P channel into the oocytes.
  - Incubate the oocytes for 2-5 days to allow for channel expression.
- Recording Procedure:
  - Place an oocyte in a recording chamber perfused with a recording solution (e.g., containing 2 mM KCl, 96 mM NaCl, 1.8 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 5 mM HEPES, pH 7.4).
  - Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
  - Clamp the membrane potential at a holding potential (e.g., -80 mV).
  - Apply voltage ramps or steps to elicit channel currents.
  - Perfuse the oocyte with solutions containing different concentrations of ML67-33 to determine the dose-response relationship.



### Whole-Cell Patch Clamp in HEK293T Cells

This technique allows for the recording of ion channel currents from a single mammalian cell.

- Cell Culture and Transfection:
  - Culture HEK293T cells in standard growth medium.
  - Transfect the cells with a plasmid containing the cDNA for the K2P channel and a fluorescent marker (e.g., GFP) to identify transfected cells.
- Recording Procedure:
  - Place a coverslip with adherent cells in a recording chamber on an inverted microscope.
  - Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (giga-seal) with the membrane of a single transfected cell.
  - Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
  - Clamp the cell's membrane potential and apply voltage protocols to record channel activity.
  - Apply ML67-33 to the bath solution to study its effect on the channel currents.

# Structure-Activity Relationship (SAR)

The development of **ML67-33** from the initial hit ML67 involved systematic chemical modifications to improve potency and selectivity. The dihydroacridine scaffold is a key feature for the activity of **ML67-33**. The two chlorine atoms on the acridine ring and the tetrazolylethyl group at the 10-position are likely crucial for its interaction with the K2P channel. The SAR studies that led to **ML67-33** demonstrated that modifications to the core structure and the side chain could significantly impact the compound's activity and selectivity for different K2P channel subtypes. Further research into the SAR of dihydroacridine derivatives could lead to the development of even more potent and selective K2P channel modulators.



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### References

- 1. Using Yeast to Study Potassium Channel Function and Interactions with Small Molecules -PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
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